molecular formula C22H27ClN2O2 B11538176 4-[(4-chlorobenzyl)oxy]-N'-[(2Z)-octan-2-ylidene]benzohydrazide

4-[(4-chlorobenzyl)oxy]-N'-[(2Z)-octan-2-ylidene]benzohydrazide

Cat. No.: B11538176
M. Wt: 386.9 g/mol
InChI Key: MNJKSQGGAVXWKV-ULJHMMPZSA-N
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Description

4-[(4-chlorobenzyl)oxy]-N’-[(2Z)-octan-2-ylidene]benzohydrazide is a chemical compound with the molecular formula C28H22Cl2N2O3 and a molecular weight of 505.405 g/mol . This compound is known for its unique structure, which includes a chlorobenzyl group and an octan-2-ylidene moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorobenzyl)oxy]-N’-[(2Z)-octan-2-ylidene]benzohydrazide typically involves the reaction of 4-chlorobenzyl alcohol with benzohydrazide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorobenzyl)oxy]-N’-[(2Z)-octan-2-ylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Scientific Research Applications

4-[(4-chlorobenzyl)oxy]-N’-[(2Z)-octan-2-ylidene]benzohydrazide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-chlorobenzyl)oxy]-N’-[(2Z)-octan-2-ylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved include the inhibition of enzyme-substrate interactions and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-chlorobenzyl)oxy]-N’-[(2Z)-octan-2-ylidene]benzohydrazide is unique due to its specific structural features, such as the presence of the octan-2-ylidene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C22H27ClN2O2

Molecular Weight

386.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-[(Z)-octan-2-ylideneamino]benzamide

InChI

InChI=1S/C22H27ClN2O2/c1-3-4-5-6-7-17(2)24-25-22(26)19-10-14-21(15-11-19)27-16-18-8-12-20(23)13-9-18/h8-15H,3-7,16H2,1-2H3,(H,25,26)/b24-17-

InChI Key

MNJKSQGGAVXWKV-ULJHMMPZSA-N

Isomeric SMILES

CCCCCC/C(=N\NC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl)/C

Canonical SMILES

CCCCCCC(=NNC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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